molecular formula C8H3ClF5N B13695689 N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13695689
M. Wt: 243.56 g/mol
InChI Key: PKDUOUCAUROPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound characterized by the presence of difluorophenyl and trifluoroacetimidoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3,4-difluoroaniline with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thionyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidoyl chlorides.

    Oxidation: Formation of corresponding acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the trifluoromethyl and difluorophenyl groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing structures .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Difluorophenyl)-2,2,2-trifluoroethanecarbonimidoyl Chloride
  • N-(3,4-Difluorophenyl)-3-(3-methylphenoxy)propanamide
  • 3,4-Difluorophenyl isocyanate

Uniqueness

N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to its combination of difluorophenyl and trifluoroacetimidoyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C8H3ClF5N

Molecular Weight

243.56 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H3ClF5N/c9-7(8(12,13)14)15-4-1-2-5(10)6(11)3-4/h1-3H

InChI Key

PKDUOUCAUROPRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(C(F)(F)F)Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.